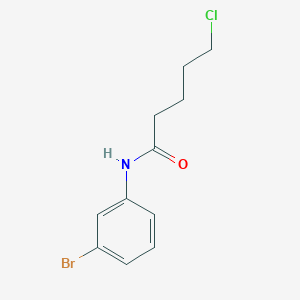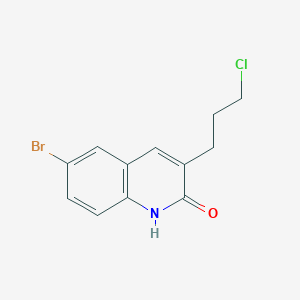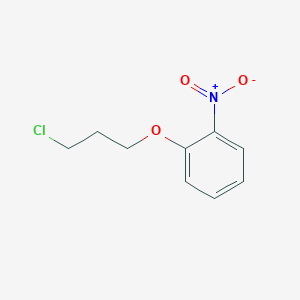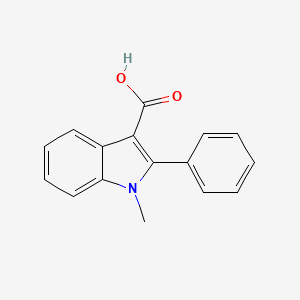
3-(Benzyloxy)-2-methylpropanal
Overview
Description
3-(Benzyloxy)-2-methylpropanal is a chemical compound that belongs to the class of aldehydes. It has been widely studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Synthesis of Antibiotics
3-(Benzyloxy)-2-methylpropanal plays a crucial role in synthesizing antibiotics, particularly 1β-methylcarbapenem, which are vital for treating bacterial infections. Shirai and Nakai (1989) developed a new synthetic route for the key precursor of 1β-methylcarbapenem antibiotics starting from (S)-methyl 3-hydroxy-2-methylpropanoate, involving a chelation-controlled aldol reaction with (S)-3-benzyloxy-2-methylpropanal (Shirai & Nakai, 1989). Additionally, Kawabata et al. (1988) synthesized the key intermediate of 1β-methylcarbapenems efficiently from (S)-methyl 3-hydroxy-2-methyl-propionate in a multi-step process, using (S)-3-benzyloxy-2-methylpropanal (Kawabata et al., 1988).
Organometallic Chemistry
In organometallic chemistry, 3-(Benzyloxy)-2-methylpropanal is used to synthesize benzyloxy-functionalized diiron 1,3-propanedithiolate complexes. These complexes are relevant to the active site of [FeFe]-hydrogenases, which are key for catalyzing the production of hydrogen. Song et al. (2012) synthesized and characterized a series of new benzyloxy-functionalized 1,3-propanedithiolate (PDT)-type model complexes (Song et al., 2012).
Synthesis of Peptides and Compounds
3-(Benzyloxy)-2-methylpropanal is also used in the synthesis of various peptides and compounds. Breitenmoser et al. (2001) described the synthesis of a novel 2H-azirin-3-amine using methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate. This compound was prepared using a reaction involving (S)-3-benzyloxy-2-methylpropanal, demonstrating its utility in peptide synthesis (Breitenmoser et al., 2001). Similarly, Fujino and Sugai (2008) utilized (R)-3-benzyloxy-2-methylpropane-1,2-diol, a derivative of 3-(Benzyloxy)-2-methylpropanal, for the enantioselective synthesis of (R)-3-Hydroxy-3-methyl-4-pentenoic acid ester, which was then applied in the total synthesis of taurospongin A (Fujino & Sugai, 2008).
Catalysis and Organic Transformations
The compound also finds applications in catalysis and organic transformations. For instance, Punniyamurthy et al. (1995) demonstrated that 2-methylpropanal, closely related to 3-(Benzyloxy)-2-methylpropanal, promotes the formation of cobalt(III)-dioxygen complexes. These complexes efficiently catalyze the oxidation of various alcohols and alkenes (Punniyamurthy et al., 1995).
Fragrance Synthesis
3-(Benzyloxy)-2-methylpropanal is also involved in the synthesis of fragrances. Beghetto et al. (2014) synthesized fragrances like canthoxal and Silvial® using a catalytic asymmetric hydrogenation process. Their approach started from commercially available 4-substituted benzaldehydes, highlighting the versatility of 3-(Benzyloxy)-2-methylpropanal derivatives in fragrance chemistry (Beghetto et al., 2014).
properties
IUPAC Name |
2-methyl-3-phenylmethoxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPRHVYEKOWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435244 | |
| Record name | 3-(Benzyloxy)-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-methylpropanal | |
CAS RN |
73814-73-0, 79026-61-2 | |
| Record name | 3-(Benzyloxy)-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Benzyloxy-2-methylpropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-Bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1624636.png)









